3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methyl-4-(methylthio)phenol with 4-chlorobenzenesulfonyl chloride to form an intermediate, which is then reacted with cyanide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, although not yet approved for medical use.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide
- 4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide
- 3-Cyano-4-(3-methylphenoxy)benzenesulfonamide
Uniqueness
This compound is unique due to the presence of both a cyano group and a methylthio group, which can participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C15H14N2O3S2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-cyano-4-(3-methyl-4-methylsulfanylphenoxy)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O3S2/c1-10-7-12(3-6-15(10)21-2)20-14-5-4-13(22(17,18)19)8-11(14)9-16/h3-8H,1-2H3,(H2,17,18,19) |
InChI Key |
NRKNWICBOHDTBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)S(=O)(=O)N)C#N)SC |
Origin of Product |
United States |
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